molecular formula C17H18N2OS2 B2917082 (Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol CAS No. 915186-71-9

(Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2917082
CAS No.: 915186-71-9
M. Wt: 330.46
InChI Key: APYYAAQCQWZLJD-ZCXUNETKSA-N
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Description

This compound belongs to the thiazole-imine family, characterized by a thiazole core substituted with a (3,4-dimethylphenyl)imino group at position 2 and a thiophen-2-yl moiety at position 2. The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing molecular interactions in biological systems .

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12-5-6-14(10-13(12)2)18-17-19(7-8-20)15(11-22-17)16-4-3-9-21-16/h3-6,9-11,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYAAQCQWZLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, with CAS number 915186-71-9, is a complex organic compound characterized by its unique structural features, including a thiazole ring, an imine functional group, and thiophene moiety. These structural components suggest potential applications in medicinal chemistry due to their diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₈N₂OS₂
  • Molecular Weight : 330.5 g/mol
  • Structural Features :
    • Thiazole and thiophene rings known for various pharmacological effects.
    • The presence of the dimethylphenyl group enhances its potential biological activity.

Biological Activities

The biological activity of this compound is inferred from studies on related compounds featuring similar structural motifs.

Anticancer Activity

Compounds containing thiazole and thiophene rings have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, a study on thiophene-based compounds revealed significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

CompoundIC50 (µM) HepG2IC50 (µM) MCF-7
4a66±1.2050±0.47
4b54±0.2550±0.53
14a57±0.1372±0.86
14b58±0.8765±0.45

These findings suggest that compounds similar to this compound may also possess significant anticancer properties .

Antimicrobial Activity

Research indicates that thiazole derivatives often demonstrate antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown moderate to good activity against pathogens such as Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes or receptors. The thiazole and thiophene rings may facilitate binding to these targets, influencing their function and leading to therapeutic effects.

Case Studies

  • Cytotoxicity Assessment : In vitro studies have shown that various thiophene derivatives exhibit significant cytotoxicity against tumor cell lines, providing a basis for further investigation into the biological activity of structurally similar compounds like this compound .
    • Example Study : A study evaluated the cytotoxic effects of several new thiophene derivatives against HepG2 cells and found some compounds with IC50 values comparable to standard chemotherapeutics like Sorafenib .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related thiazole derivatives:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Biological Activity/Application
(Z)-2-(2-((3,4-Dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol (Target Compound) 3,4-Dimethylphenyl, thiophen-2-yl, ethanol C₁₉H₁₉N₂OS₂ 371.50 Antiproliferative (hypothetical)
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol 2,5-Dimethoxyphenyl, 4-methoxyphenyl, ethanol C₂₀H₂₂N₂O₄S 386.46 Not reported (structural analog)
2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol Phenyl, 4-isopropylphenyl, ethanol C₂₀H₂₂N₂OS 338.47 Not reported (structural analog)
FJ-809: 4-((E)-(((Z)-2-(Cyclohexylimino)-4-methylthiazol-3(2H)-yl)imino)methyl)benzene-1,2,3-triol Cyclohexylimino, methyl, triol C₁₈H₂₂N₄O₃S 374.45 Potential kinase inhibition

Key Observations:

  • Substituent Diversity : The target compound’s thiophen-2-yl group distinguishes it from analogs with methoxy (), isopropyl (), or cyclohexyl () substituents. Thiophene’s electron-rich aromatic system may enhance π-π stacking in biological targets compared to bulkier alkyl or alkoxy groups.
  • Hydrophilicity: The ethanol group in the target compound and analogs () improves aqueous solubility relative to non-polar substituents, aiding pharmacokinetics.

Physicochemical and Crystallographic Properties

  • Molecular Weight and Lipophilicity : The target compound (371.50 g/mol) is heavier than (338.47 g/mol) but lighter than (386.46 g/mol). Its thiophen-2-yl group increases lipophilicity (predicted logP ~2.5) compared to methoxy-substituted analogs (logP ~1.8).
  • Crystallography : SHELX programs () are widely used for structural validation of thiazole derivatives. The Z-configuration in the target compound’s imine bond likely ensures geometric stability, as seen in analogous systems ().

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